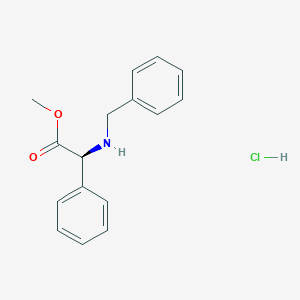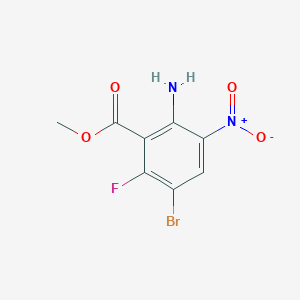
Methyl 2-amino-5-bromo-6-fluoro-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-5-bromo-6-fluoro-3-nitrobenzoate is an organic compound with a complex structure that includes amino, bromo, fluoro, and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-bromo-6-fluoro-3-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of a suitable benzoate precursor, followed by bromination and fluorination steps. The amino group is introduced through a nucleophilic substitution reaction. Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, bromine for bromination, and a fluorinating agent like potassium fluoride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-5-bromo-6-fluoro-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-amino-5-bromo-6-fluoro-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which Methyl 2-amino-5-bromo-6-fluoro-3-nitrobenzoate exerts its effects depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-5-bromo-3-nitrobenzoate: Lacks the fluoro group, which may affect its reactivity and applications.
Methyl 2-amino-6-fluoro-3-nitrobenzoate: Lacks the bromo group, leading to different chemical properties.
Methyl 2-amino-5-bromo-6-fluoro-benzoate: Lacks the nitro group, which significantly alters its chemical behavior.
Uniqueness
Methyl 2-amino-5-bromo-6-fluoro-3-nitrobenzoate is unique due to the combination of amino, bromo, fluoro, and nitro groups in a single molecule. This combination provides a versatile platform for various chemical transformations and applications, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C8H6BrFN2O4 |
|---|---|
Peso molecular |
293.05 g/mol |
Nombre IUPAC |
methyl 2-amino-5-bromo-6-fluoro-3-nitrobenzoate |
InChI |
InChI=1S/C8H6BrFN2O4/c1-16-8(13)5-6(10)3(9)2-4(7(5)11)12(14)15/h2H,11H2,1H3 |
Clave InChI |
KJDHTLHSBJKSBL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


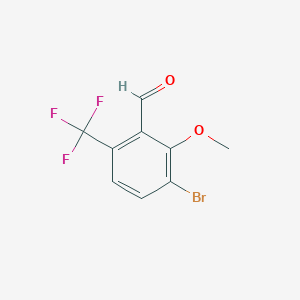

![2-Bromo-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15205846.png)

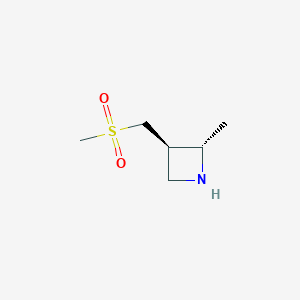

![1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one](/img/structure/B15205868.png)

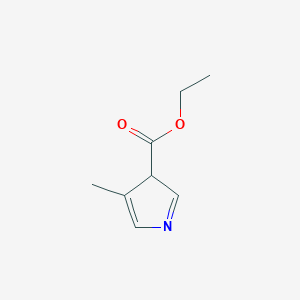
![Ethyl 3-{[2-(aminocarbonyl)-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B15205892.png)
![(S)-7'-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine](/img/structure/B15205893.png)

